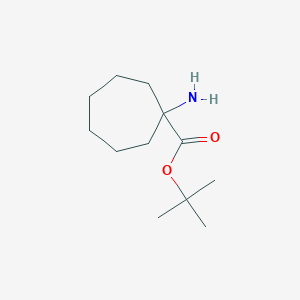

1-Aminocicloheptano-1-carboxilato de terc-butilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 1-aminocycloheptane-1-carboxylate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.32 g/mol . It is a carbamate derivative, often used in organic synthesis and research . The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .

Aplicaciones Científicas De Investigación

Tert-butyl 1-aminocycloheptane-1-carboxylate has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 1-aminocycloheptane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with cycloheptanone in the presence of a suitable catalyst . The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions often involve refluxing the mixture at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of tert-butyl 1-aminocycloheptane-1-carboxylate may involve continuous flow processes to ensure consistent quality and yield . The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 1-aminocycloheptane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mecanismo De Acción

The mechanism of action of tert-butyl 1-aminocycloheptane-1-carboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure . The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific biological or chemical context .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbamate: A related compound used in similar synthetic applications.

Cycloheptanone: Another cyclic compound with different functional groups.

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: A structurally similar compound with distinct reactivity.

Uniqueness

Tert-butyl 1-aminocycloheptane-1-carboxylate is unique due to its specific combination of a carbamate group and a cycloheptane ring . This structure imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Actividad Biológica

Tert-butyl 1-aminocycloheptane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Tert-butyl 1-aminocycloheptane-1-carboxylate features a tert-butyl group attached to a cycloheptane ring with an amino and carboxylate functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of tert-butyl 1-aminocycloheptane-1-carboxylate can be attributed to several mechanisms:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacteria, including drug-resistant strains. The presence of the amino group enhances interaction with bacterial membranes, potentially disrupting cellular integrity .

- Anticancer Activity : Research on related compounds has shown that modifications in the alkyl chain length and functional groups can significantly influence cytotoxicity against cancer cell lines. For instance, compounds with longer hydrophobic chains have demonstrated improved membrane anchoring and increased apoptosis induction in tumor cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tert-butyl 1-aminocycloheptane-1-carboxylate. Key findings include:

- Hydrophobic Interactions : The hydrophobic tert-butyl group is essential for enhancing membrane permeability, which is critical for the compound's efficacy against cancer cells.

- Functional Group Variations : Substitutions at the amino or carboxylate positions can lead to significant changes in biological activity. For example, varying the length and branching of alkyl chains has been shown to alter anticancer potency dramatically .

Case Study 1: Anticancer Activity

A study evaluated a series of compounds structurally related to tert-butyl 1-aminocycloheptane-1-carboxylate against multiple myeloma cell lines. The results indicated that specific derivatives exhibited IC50 values below 10 μM, demonstrating selective toxicity towards cancer cells while sparing normal lymphocytes. The mechanism involved apoptosis induction through mitochondrial pathways, including caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of piperazine-based compounds were tested for their ability to potentiate existing antibiotics against E. coli. The results showed that certain modifications led to enhanced antibacterial activity without intrinsic toxicity at higher concentrations. This suggests that tert-butyl 1-aminocycloheptane-1-carboxylate could be developed as an adjuvant in antibiotic therapy .

Data Tables

| Compound | Activity Type | IC50 (μM) | Target Cell Type |

|---|---|---|---|

| A | Anticancer | <10 | RPMI 8226 |

| B | Antimicrobial | >250 | E. coli |

| C | Anticancer | 30.8 | WiDr (colon cancer) |

| D | Antimicrobial | 12.5–25 | Staphylococcus aureus |

Propiedades

IUPAC Name |

tert-butyl 1-aminocycloheptane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(13)8-6-4-5-7-9-12/h4-9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIECZSSEKAJTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCCCC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.